molecular formula C20H13NO5S B1681127 Stat3-IN-B9 CAS No. 825611-06-1

Stat3-IN-B9

Cat. No.: B1681127
CAS No.: 825611-06-1
M. Wt: 379.4 g/mol
InChI Key: CQXWZOXSWDZDPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Stat3-IN-B9 is a complex organic compound with a unique structure that combines anthracene, sulfonamide, and hydroxyphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Stat3-IN-B9 typically involves multi-step organic reactions. One common method involves the sulfonation of anthracene followed by the introduction of the hydroxyphenyl group through electrophilic aromatic substitution. The final step involves the formation of the sulfonamide linkage. Reaction conditions often include the use of strong acids like sulfuric acid for sulfonation and catalysts such as palladium for coupling reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient industrial production .

Chemical Reactions Analysis

Types of Reactions

Stat3-IN-B9 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Stat3-IN-B9 has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of Stat3-IN-B9 involves its interaction with specific molecular targets. It can inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. The compound’s structure allows it to participate in hydrogen bonding and π-π interactions, which are crucial for its activity .

Comparison with Similar Compounds

Similar Compounds

    N-(4-hydroxyphenyl)acetamide: Known for its analgesic and antipyretic properties.

    N-(4-hydroxyphenyl)retinamide: Investigated for its anticancer properties.

    N-(4-hydroxyphenyl)-3,5-dinitrobenzamide: Used in electrochemical sensors .

Uniqueness

Stat3-IN-B9 is unique due to its combination of anthracene and sulfonamide groups, which confer distinct chemical and biological properties.

Properties

CAS No.

825611-06-1

Molecular Formula

C20H13NO5S

Molecular Weight

379.4 g/mol

IUPAC Name

N-(4-hydroxyphenyl)-9,10-dioxoanthracene-2-sulfonamide

InChI

InChI=1S/C20H13NO5S/c22-13-7-5-12(6-8-13)21-27(25,26)14-9-10-17-18(11-14)20(24)16-4-2-1-3-15(16)19(17)23/h1-11,21-22H

InChI Key

CQXWZOXSWDZDPK-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C=C(C=C3)S(=O)(=O)NC4=CC=C(C=C4)O

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C=C(C=C3)S(=O)(=O)NC4=CC=C(C=C4)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

STAT3-IN-B9;  STAT3 IN B9;  STAT3INB9;  B9

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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